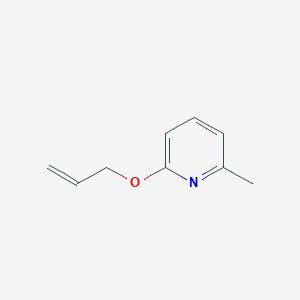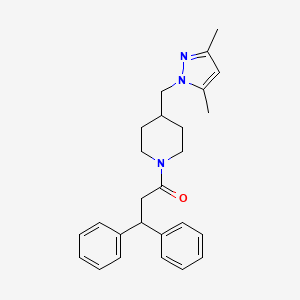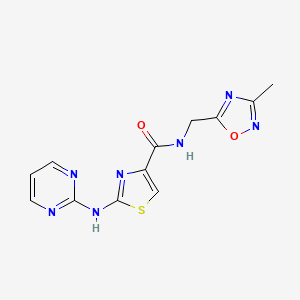![molecular formula C18H15N3O2S B2983053 N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide CAS No. 1423710-34-2](/img/structure/B2983053.png)
N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxazolone ring and a thiophene ring.
Mechanism Of Action
The mechanism of action of N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also act by inhibiting the aggregation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of tumor cells, and exhibit antimicrobial activity against various bacterial strains. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which may help in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one limitation of this compound is that it is relatively insoluble in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide. One potential direction is to study its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an anticancer agent and to study its mechanism of action in more detail. Additionally, further studies can be conducted to optimize the synthesis method and to improve the solubility of this compound.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide involves the reaction of 5-methyl-2-(thiophen-3-yl)-1,3-oxazole-4-carboxylic acid with cyanomethyl acetate in the presence of a base such as potassium carbonate. The resulting product is then reacted with N-phenylglycine to yield N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide.
Scientific Research Applications
N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide has potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit anticancer, antitumor, and antimicrobial activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(cyanomethyl)-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-13-16(20-18(23-13)14-7-10-24-12-14)11-17(22)21(9-8-19)15-5-3-2-4-6-15/h2-7,10,12H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXQVTRTMFDTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CSC=C2)CC(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(E)-4-(Dimethylamino)-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2982988.png)
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)

![4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982991.png)
